4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile
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Overview
Description
4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile is an organic compound with a complex structure that includes a benzyloxyphenyl group and a pyridinedicarbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and nitrile formation. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenylacetic acid
- 4-(Benzyloxy)phenol
- N-[4-(Benzyloxy)phenyl]glycinamide
Uniqueness
4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile is unique due to its specific structural features, such as the combination of a benzyloxyphenyl group with a pyridinedicarbonitrile core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
712301-56-9 |
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Molecular Formula |
C22H19N3O |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2,6-dimethyl-4-(4-phenylmethoxyphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C22H19N3O/c1-15-20(12-23)22(21(13-24)16(2)25-15)18-8-10-19(11-9-18)26-14-17-6-4-3-5-7-17/h3-11,22,25H,14H2,1-2H3 |
InChI Key |
IMCOCXYESWSSOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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